1H-Imidazole-1-sulfonyl azide hydrochloride

Catalog No.
S655672
CAS No.
952234-36-5
M.F
C3H4ClN5O2S
M. Wt
209.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-sulfonyl azide hydrochloride

CAS Number

952234-36-5

Product Name

1H-Imidazole-1-sulfonyl azide hydrochloride

IUPAC Name

N-diazoimidazole-1-sulfonamide;hydrochloride

Molecular Formula

C3H4ClN5O2S

Molecular Weight

209.62 g/mol

InChI

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H

InChI Key

XYURSCOGYWBRDR-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl

Synonyms

imidazole-1-sulfonyl azide hydrochloride

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl

The exact mass of the compound 1H-Imidazole-1-sulfonyl azide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Imidazole-1-sulfonyl azide hydrochloride (CAS 952234-36-5), commonly known as the Goddard-Borger reagent, is a highly efficient, crystalline diazo-transfer reagent used to convert primary amines into azides and activated methylenes into diazo compounds. As a shelf-stable solid, it provides a crucial procurement alternative to traditional, highly explosive liquid azides that require hazardous in situ generation. Its high atom economy, broad functional group tolerance, and ability to operate under mild, aqueous-compatible conditions make it a highly effective precursor for click chemistry workflows, solid-phase peptide synthesis, and the in situ generation of the Ohira-Bestmann reagent in both academic and industrial manufacturing [1].

Substituting 1H-imidazole-1-sulfonyl azide hydrochloride with classical reagents like triflyl azide (TfN3) or tosyl azide (TsN3) introduces severe operational and safety bottlenecks. TfN3 is highly explosive, cannot be safely isolated, and must be generated in situ using expensive triflic anhydride and excess sodium azide, which inherently prevents precise stoichiometric control and complicates scale-up[1]. Furthermore, traditional sulfonyl azides often require strictly anhydrous organic solvents and leave behind organic-soluble sulfonamide byproducts that necessitate labor-intensive chromatographic purification. In contrast, 1H-imidazole-1-sulfonyl azide hydrochloride allows for exact stoichiometric weighing, supports aqueous solvent systems, and generates highly water-soluble imidazole byproducts that are easily removed via simple aqueous washing, drastically reducing downstream processing time [2].

Quantitative Amine-to-Azide Conversion with Precise Stoichiometry

In comparative studies on amine-functionalized resins, both 1H-imidazole-1-sulfonyl azide hydrochloride and triflyl azide (TfN3) achieved >90% conversion to azido-resins. However, because TfN3 cannot be safely isolated, its exact stoichiometry remains unknown during application. The hydrochloride salt, being a stable solid, allows for precise dosing (e.g., 3.0 equivalents), ensuring reproducible near-quantitative yields without the safety risks and batch-to-batch variability associated with in situ TfN3 generation [1].

Evidence DimensionAmine-to-azide conversion yield and stoichiometric control
Target Compound Data>90% conversion using precisely 3.0 equivalents of isolated solid
Comparator Or Baseline>90% conversion using unknown stoichiometry of unisolated TfN3
Quantified DifferenceEquivalent yield but with exact stoichiometric control and elimination of explosive isolation steps
ConditionsSolid-phase diazo-transfer on amine-functionalized resins

Precise stoichiometric control is critical for reproducible scale-up and minimizing reagent waste in pharmaceutical manufacturing.

High-Yield Diazo Transfer in Aqueous Solvent Systems

Unlike traditional diazo-transfer reagents that require strictly anhydrous organic solvents, 1H-imidazole-1-sulfonyl azide hydrochloride is highly effective in aqueous environments. When applied to amine resins in water using 3.0 equivalents of the reagent and 4.5 equivalents of K2CO3, near-quantitative conversions were achieved. Conversely, attempts to use organic solvents like DCM or N-methylpyrrolidone with this specific salt resulted in poor conversions due to its specific solubility profile, making it a highly suitable candidate for water-based workflows where TfN3 would fail or require biphasic mixtures [1].

Evidence DimensionAqueous solvent compatibility and conversion yield
Target Compound DataNear-quantitative conversion in water
Comparator Or BaselineTfN3 requires biphasic or anhydrous organic mixtures (e.g., DCM/water or toluene)
Quantified DifferenceElimination of organic solvent dependency while maintaining >90% yield
ConditionsDiazo transfer using K2CO3 base in aqueous media

Enables greener, safer, and more cost-effective manufacturing processes by eliminating the need for halogenated or anhydrous organic solvents.

Elimination of Chromatographic Purification via Water-Soluble Byproducts

During the in situ generation of the Ohira-Bestmann reagent for alkyne synthesis, the use of 1H-imidazole-1-sulfonyl azide hydrochloride provides a massive processability advantage over traditional sulfonyl azides. The reaction generates waste products (imidazole and its salts) that are highly water-soluble. This allows the desired alkyne products to be isolated with high purity via a simple aqueous workup, completely bypassing the need for the column chromatography typically required to remove the organic-soluble sulfonamide byproducts generated by tosyl azide or mesyl azide [1].

Evidence DimensionDownstream purification requirement
Target Compound DataAqueous extraction only (water-soluble imidazole byproducts)
Comparator Or BaselineColumn chromatography required (organic-soluble sulfonamide byproducts from TsN3/MsN3)
Quantified DifferenceComplete elimination of chromatographic purification steps
ConditionsIn situ generation of Ohira-Bestmann reagent for aldehyde-to-alkyne conversion

Bypassing chromatography drastically reduces solvent consumption, labor costs, and cycle times in industrial-scale synthesis.

Elimination of Hazardous In Situ Preparation Steps

The classical preparation of triflyl azide requires a 2-hour reaction at 0 °C using highly reactive triflic anhydride (1.1 equiv) and a large excess of sodium azide (5.0 equiv) in a biphasic mixture, followed by immediate use. In contrast, 1H-imidazole-1-sulfonyl azide hydrochloride is a commercially available, shelf-stable crystalline solid that can be added directly to the reaction mixture at room temperature. This eliminates the 2-hour hazardous preparation cycle, reduces the consumption of expensive triflic anhydride, and mitigates the risk of handling explosive intermediates [1].

Evidence DimensionReagent preparation time and handling complexity
Target Compound Data0 hours (direct addition of stable solid at room temperature)
Comparator Or Baseline2 hours at 0 °C (in situ generation of TfN3 from triflic anhydride and NaN3)
Quantified DifferenceSaves 2 hours of prep time and eliminates the handling of explosive, unisolated liquids
ConditionsStandard diazo-transfer protocol setup

Directly reduces batch cycle times and eliminates the need for specialized hazardous-reagent handling protocols.

Solid-Phase Peptide Synthesis (SPPS) and Azido-Resin Production

Because 1H-imidazole-1-sulfonyl azide hydrochloride allows for precise stoichiometric weighing and achieves >90% conversion without the explosive risks of TfN3, it is a highly effective procurement selection for modifying amine-functionalized resins. It ensures reproducible batch-to-batch loading of azide groups for downstream click-chemistry conjugations [1].

Aqueous Bioconjugation and Protein Modification

The ability of this reagent to operate efficiently in aqueous solvent systems makes it highly suitable for the diazo transfer of biological molecules, such as the introduction of azide handles into proteins or water-soluble polymers, where the use of harsh organic solvents required by traditional azides would cause denaturation [2].

Scalable Alkyne Synthesis via In Situ Ohira-Bestmann Generation

For industrial or large-scale laboratory synthesis of terminal alkynes from aldehydes, 1H-imidazole-1-sulfonyl azide hydrochloride serves as a highly efficient diazo donor. Its highly water-soluble byproducts allow for the isolation of the alkyne via simple aqueous washing, completely eliminating the costly and time-consuming chromatographic purification required when using tosyl azide [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

Imidazole-1-sulfonyl azide

Dates

Last modified: 08-15-2023

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